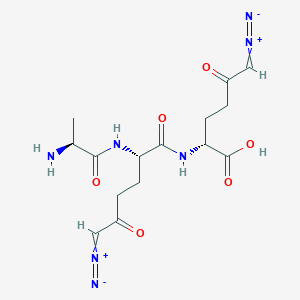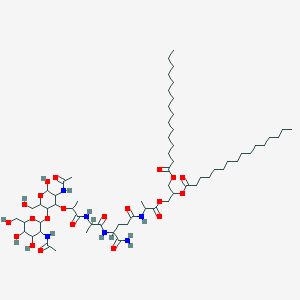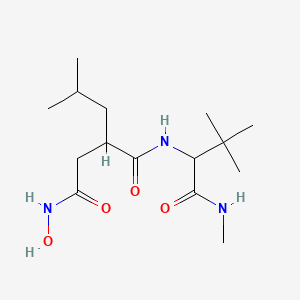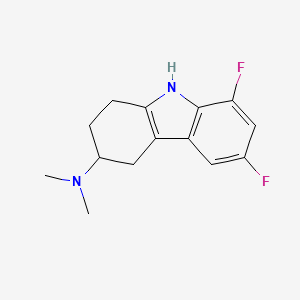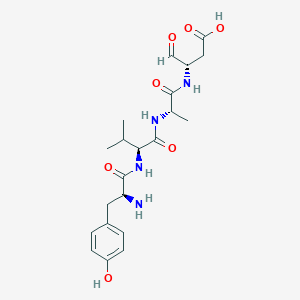
Yvad-cho
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YVAD-CHO, also known as N-acetyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-L-alaninamide, is a potent and specific inhibitor of caspase-1. Caspase-1 is an enzyme that plays a crucial role in the inflammatory response by converting pro-interleukin-1β into its active form, interleukin-1β. This compound is widely used in scientific research to study the role of caspase-1 in various biological processes and diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YVAD-CHO involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The amino acids are coupled to the resin using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The peptide is cleaved from the resin using a cleavage reagent such as hydrogen fluoride (HF) or TFA.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
YVAD-CHO primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Cleavage Reagents: Hydrogen fluoride (HF), Trifluoroacetic acid (TFA)
Major Products
The major product formed from the synthesis of this compound is the peptide itself, which is then purified to obtain the final compound.
Scientific Research Applications
YVAD-CHO is extensively used in scientific research due to its ability to inhibit caspase-1. Some of its applications include:
Inflammation Studies: This compound is used to study the role of caspase-1 in inflammatory diseases by inhibiting the conversion of pro-interleukin-1β to interleukin-1β.
Cancer Research: It has been used to investigate the role of caspase-1 in cancer progression and the potential therapeutic effects of caspase-1 inhibition.
Neurodegenerative Diseases: Researchers use this compound to study the involvement of caspase-1 in neurodegenerative diseases such as Alzheimer’s disease.
Cell Death Mechanisms: It is employed to understand the mechanisms of pyroptosis, a form of programmed cell death mediated by caspase-1.
Mechanism of Action
YVAD-CHO exerts its effects by binding to the active site of caspase-1, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of pro-interleukin-1β to its active form, interleukin-1β, and subsequently reduces inflammation. The molecular target of this compound is caspase-1, and the pathway involved is the inflammatory signaling pathway .
Comparison with Similar Compounds
YVAD-CHO is unique in its specificity for caspase-1. Similar compounds include:
DEVD-CHO: A selective inhibitor of caspase-3, used to study apoptosis.
Z-VAD-FMK: A broad-spectrum caspase inhibitor that inhibits multiple caspases.
Ac-YVAD-CMK: Another caspase-1 inhibitor but with a different mechanism of action.
This compound stands out due to its high specificity and potency in inhibiting caspase-1, making it a valuable tool in inflammation and cell death research .
Properties
Molecular Formula |
C21H30N4O7 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C21H30N4O7/c1-11(2)18(25-20(31)16(22)8-13-4-6-15(27)7-5-13)21(32)23-12(3)19(30)24-14(10-26)9-17(28)29/h4-7,10-12,14,16,18,27H,8-9,22H2,1-3H3,(H,23,32)(H,24,30)(H,25,31)(H,28,29)/t12-,14-,16-,18-/m0/s1 |
InChI Key |
HWLANCVZPRATJR-GKEYINFOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![pentasodium;[2-[bis(phosphonatomethyl)amino]ethyl-(phosphonatomethyl)amino]methyl-hydroxyphosphinate;samarium](/img/structure/B10784941.png)

![hexasodium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B10784954.png)
![2-[5-[35-butyl-19-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine](/img/structure/B10784964.png)
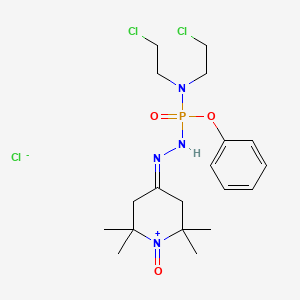
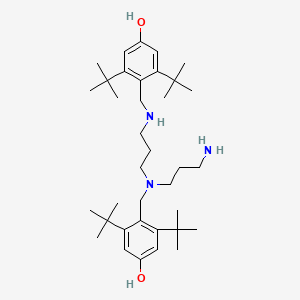
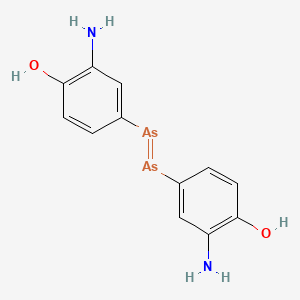
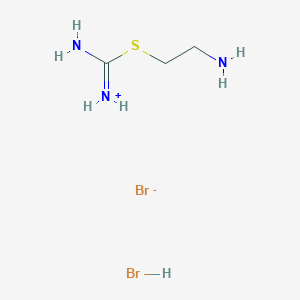
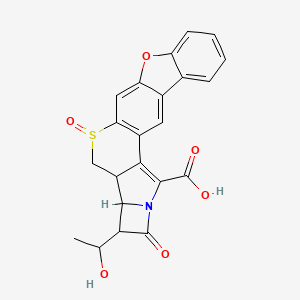
![2-[[2-(2-Aminopropanoylamino)-6-diazo-5-oxohexanoyl]amino]-6-diazo-5-oxohexanoic acid](/img/structure/B10784990.png)
